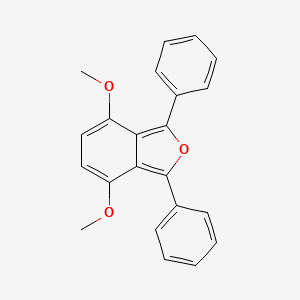

4,7-Dimethoxy-1,3-diphenyl-2-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89449-71-8 |

|---|---|

Molecular Formula |

C22H18O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4,7-dimethoxy-1,3-diphenyl-2-benzofuran |

InChI |

InChI=1S/C22H18O3/c1-23-17-13-14-18(24-2)20-19(17)21(15-9-5-3-6-10-15)25-22(20)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

GHZHBVJLVOLLEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=C(OC(=C12)C3=CC=CC=C3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dimethoxy 1,3 Diphenyl 2 Benzofuran and Analogues

Classical and Contemporary Approaches to the Benzofuran (B130515) Core Construction

The formation of the benzofuran core is a well-studied area, with numerous strategies developed over the decades. These range from classical condensation reactions to modern transition-metal-catalyzed processes.

Intramolecular cyclization is a common and effective strategy for forming the furan (B31954) ring of the benzofuran system. These methods typically involve the formation of a key C-O or C-C bond from a suitably functionalized benzene (B151609) precursor.

One prominent approach is the base-promoted intramolecular cyclization of o-bromobenzylketones. For instance, using potassium t-butoxide in dimethylformamide (DMF), various substituted benzofurans can be synthesized in moderate to good yields without the need for a transition metal catalyst. nih.govresearchgate.net This method demonstrates broad substrate tolerance. Another powerful technique is the intramolecular Heck reaction, where a palladium catalyst is used to cyclize precursors, leading to the formation of the benzofuran scaffold. acs.org Radical cyclization cascades represent another avenue; single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization to construct complex benzofuran derivatives. nih.gov

| Cyclization Strategy | Key Reagents/Catalyst | Precursor Type | Notes |

| Base-Promoted Cyclization | Potassium t-butoxide | o-Bromobenzylketones | Transition-metal-free method. nih.govresearchgate.net |

| Intramolecular Heck Reaction | Palladium Catalyst | Alkenes with aryl halides | Involves oxidative addition and reductive elimination. acs.org |

| Radical Cyclization | SET initiator | 2-Iodo aryl allenyl ethers | Forms complex polycyclic benzofurans. nih.gov |

| Oxidative Cyclization | Iodine(III) catalyst | 2-Hydroxystilbenes | A metal-free alternative for 2-arylbenzofurans. nih.gov |

Annulation strategies build the furan ring onto a pre-existing benzene ring through intermolecular reactions. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to various benzofuran derivatives. rsc.org This method proceeds through a proposed reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Condensation reactions, though often associated with other heterocycles, have been adapted for benzofuran synthesis. A classic example is the Rap-Stoermer reaction, which involves the base-mediated condensation of salicylaldehydes or ortho-hydroxy acetophenones with α-halo ketones. researchgate.net Furthermore, cascade reactions involving [2+2] annulation of DMF with an aryne, followed by trapping with a sulfur ylide, have been developed to synthesize 2-aroyl benzofurans. organic-chemistry.org More recently, a formal [4+3] cycloaddition involving benzofuran-derived azadienes and α-bromohydroxamates has been established to create benzofuran-fused seven-membered rings. rsc.org

Transition metals, particularly palladium, have revolutionized the synthesis of benzofurans by enabling highly efficient and selective bond formations. acs.org Palladium-catalyzed methods are among the most versatile for constructing this heterocyclic system. nih.gov

A significant strategy involves the palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors. acs.orgnih.gov For example, O-aryl cyclic vinylogous esters undergo a dehydrogenative intramolecular arylation at the vinylic carbon, a process that utilizes C-H functionalization to assemble the benzofuran framework. nih.gov Another powerful approach is the tandem C-H functionalization/cyclization of benzoquinones with terminal alkynes, which yields 2,3-disubstituted 5-hydroxybenzofurans without the need for an external base, ligand, or oxidant. nih.gov

Palladium catalysts are also used in combination with other metals, such as copper in Sonogashira coupling reactions between iodophenols and terminal alkynes, which subsequently undergo intramolecular cyclization. nih.govacs.org Other transition metals have also found utility:

Rhodium (Rh): Relay rhodium catalysis can achieve arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. acs.org

Ruthenium (Ru): Ruthenium catalysts can mediate the reaction between alkynes and m-hydroxybenzoic acids via C-H alkenylation followed by oxygen-induced annulation. nih.gov

Copper (Cu): Beyond co-catalysis, copper itself can mediate the oxidative annulation of phenols with internal alkynes. rsc.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium (Pd) | Oxidative Cyclization | O-Aryl cyclic vinylogous esters | Exploits C-H functionalization. nih.gov |

| Palladium (Pd) | Tandem C-H Functionalization | Benzoquinones, Terminal Alkynes | No external oxidant needed. nih.gov |

| Palladium/Copper | Sonogashira Coupling/Cyclization | Iodophenols, Terminal Alkynes | A two-step, one-pot process. nih.govacs.org |

| Rhodium (Rh) | Relay Catalysis | Propargyl alcohols, Aryl boronic acids | Chemodivergent generation of benzofurans. acs.org |

| Ruthenium (Ru) | C-H Alkenylation/Annulation | Alkynes, m-Hydroxybenzoic acids | Employs aerobic oxidation. nih.gov |

Targeted Synthesis of 4,7-Dimethoxy-1,3-diphenyl-2-benzofuran Scaffolds

The specific synthesis of the title compound requires methods that can control the placement of the methoxy (B1213986) groups at the C4 and C7 positions and the phenyl groups at the C1 and C3 positions.

The synthesis of benzofurans with a 4,7-dimethoxy substitution pattern typically begins with a precursor that already contains this arrangement on the benzene ring. A reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can lead to the regioselective preparation of benzofuranones, which are precursors to benzofurans. oregonstate.edu This method allows for programmable substitution at any position, making it suitable for creating complex patterns like the 4,7-disubstitution. oregonstate.edu

Another approach involves using a key precursor like a 2-chloropyridine-3-carbonitrile derivative linked to a 6-hydroxy-4,7-dimethoxybenzofuran moiety to build more complex structures. researchgate.net Syntheses starting from appropriately substituted phenols, such as 2,5-dimethoxyphenol, are common. For example, the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, where an alkoxy substituent on the benzene ring is essential for efficient cyclization, can be employed. mdpi.com The synthesis of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid highlights a multi-step pathway starting from a substituted benzene core to build a functionalized dimethoxybenzofuran. nih.gov

Introducing substituents at the C1 and C3 positions (often referred to as C2 and C3 in standard nomenclature) can be achieved either during the cyclization process or by functionalizing a pre-formed benzofuran ring.

Palladium-catalyzed reactions are particularly effective for this purpose. A one-pot synthesis of 2-arylbenzofurans can be achieved through the palladium-catalyzed addition of potassium aryltrifluoroborates or arylboronic acids to 2-(2-hydroxyphenyl)acetonitriles. organic-chemistry.org This involves a sequential addition and intramolecular annulation. The synthesis of 2,3-disubstituted benzofurans can be accomplished through the palladium-catalyzed reaction of benzoquinones with terminal alkynes, where the alkyne can introduce a substituent at the C3 position. nih.gov

For the 1,3-diphenyl substitution pattern, a potential route could involve the reaction of a 4,7-dimethoxybenzofuranone intermediate with a phenyl Grignard reagent (phenylmagnesium bromide). This would typically install a phenyl group at the C2 position and create a tertiary alcohol, which could then be manipulated through dehydration and rearrangement or further substitution to achieve the desired 1,3-diphenyl arrangement. Another strategy is the reaction of o-hydroxy- or o-aminobenzaldehydes with terminal alkynes, catalyzed by ligand-free CuBr, which can provide substituted benzofurans. organic-chemistry.org

Multi-component Reaction Approaches for Fused Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them powerful tools in medicinal chemistry and materials science. nih.govnih.gov For the synthesis of fused heterocyclic systems like benzofurans, MCRs offer a convergent and effective alternative to traditional linear synthetic routes. researchgate.netkcl.ac.uk

A notable MCR approach for generating highly substituted benzofurans involves the one-pot, catalyst-free reaction of 2'-hydroxyacetophenones, various aldehydes, and amines. kcl.ac.uk For instance, a microwave-assisted protocol has been developed for the synthesis of benzofuran-2-carboxamides, demonstrating the versatility of MCRs in creating functionalized benzofuran cores. kcl.ac.uk While not directly yielding 4,7-dimethoxy-1,3-diphenylisobenzofuran, these methodologies establish a foundation for accessing diverse benzofuran scaffolds. The reaction proceeds by combining the reactants under microwave irradiation, which significantly reduces reaction times and often improves yields. kcl.ac.uk This strategy allows for the generation of libraries of substituted benzofurans for various applications. kcl.ac.uk

Another powerful MCR involves the coupling of aldehydes, secondary amines, and terminal alkynes, often catalyzed by metal nanoparticles like copper iodide or zinc oxide. researchgate.net This three-component coupling provides a direct route to 2,3-disubstituted benzo[b]furans. The mechanism typically involves the formation of an intermediate from the aldehyde and amine, which then reacts with the copper or zinc acetylide derived from the terminal alkyne. Subsequent intramolecular cyclization furnishes the benzofuran ring. acs.org The use of nanoparticles as catalysts offers advantages such as high efficiency, reusability, and often milder reaction conditions. researchgate.net

The following table summarizes representative multi-component reactions for the synthesis of benzofuran-type structures.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref. |

| 2'-Hydroxyacetophenone | Aldehyde | Amine | Microwave, 80-140 °C | Benzofuran-2-carboxamide | kcl.ac.uk |

| Salicylaldehyde | Amine | Alkyne | Copper Iodide (CuI) | 2,3-Disubstituted Benzofuran | acs.org |

| Aldehyde | Secondary Amine | Terminal Alkyne | Zinc Oxide (ZnO) nanoparticles | 2,3-Disubstituted Benzofuran | researchgate.net |

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater control, efficiency, and access to novel molecular architectures. Photochemistry, electrochemistry, and asymmetric synthesis represent key frontiers in the construction of complex molecules like benzofuran derivatives, providing pathways that are often inaccessible through conventional thermal methods.

Photochemical Synthesis and Photocyclization Reactions

Photochemical reactions utilize light energy to promote transformations, enabling the formation of unique and often highly strained molecular structures under mild conditions. cbijournal.comacs.org For the synthesis of isobenzofuran (B1246724) derivatives, photochemical approaches are particularly relevant. One established method involves the photolysis of N-(2-alkoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl) benzamides, which stereoselectively yields (Z)-3-(alkoxymethylene)isobenzofuran-1(3H)-ones. cbijournal.com This reaction proceeds in a photochemical reactor under a nitrogen atmosphere, using a mercury vapor lamp as the UV source. cbijournal.com

Another key photochemical strategy is the photocyclization of hexatriene systems. This approach was utilized to develop a novel synthesis of naphtho[1,2-b]benzofuran derivatives starting from 2,3-disubstituted benzofurans. researchgate.net The process involves an initial three-component condensation to form a terarylene precursor, which then undergoes UV-induced cyclization. The subsequent aromatization through the elimination of a water molecule yields the final fused polycyclic aromatic system. researchgate.net Although direct photochemical synthesis of this compound is not prominently documented, these examples highlight the potential of light-induced reactions to construct the core isobenzofuran ring system and its fused analogues. researchgate.netresearchgate.net

| Starting Material | Reaction Type | Product | Conditions | Ref. |

| N-(2-alkoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl) benzamide | Photolysis/Rearrangement | (Z)-3-(alkoxymethylene)isobenzofuran-1(3H)-one | Hanovia mercury vapor lamp, N2 atmosphere | cbijournal.com |

| 2,3-Disubstituted benzofuran (as part of a terarylene) | Photocyclization/Aromatization | Naphtho[1,2-b]benzofuran derivative | UV irradiation (312 nm), inert atmosphere | researchgate.net |

Electrochemical Synthesis and Redox-Mediated Transformations

Electrochemical synthesis employs electrical current to drive chemical reactions, offering a green and highly tunable alternative to conventional reagent-based oxidation or reduction. nih.govresearchgate.net This technique has been successfully applied to the synthesis of benzofuran derivatives. A common strategy involves the anodic oxidation of catechols (or substituted catechols) in the presence of a nucleophile. acs.orgresearchgate.net The electrochemical process generates a reactive o-quinone intermediate in situ. This intermediate is then readily attacked by a suitable nucleophile, such as a β-diketone like dimedone, via a Michael addition reaction. acs.orgresearchgate.net Subsequent intramolecular cyclization and dehydration lead to the formation of the benzofuran ring system. nih.govacs.org

This method has been performed efficiently using simple equipment, such as an undivided cell with carbon rod electrodes, often resulting in high yields and purity of the benzofuran products. nih.govacs.org The reaction conditions can be controlled by adjusting the potential or current, allowing for selective transformations. For instance, the electrochemical oxidation of various 3-substituted catechols in the presence of 2-chloro-5,5-dimethyl-1,3-cyclohexanedione has been shown to produce the corresponding benzofuran derivatives with the consumption of two electrons per molecule of catechol. nih.gov These redox-mediated transformations provide a powerful platform for constructing the benzofuran core, and the incorporation of appropriately substituted catechols and nucleophiles could provide a pathway to analogues of this compound.

| Substrate | Nucleophile | Electrode/Cell Type | Product Type | Ref. |

| Catechol / 3-Substituted Catechols | Dimedone | Carbon rod electrodes, undivided cell | Benzofuran derivative | acs.orgresearchgate.net |

| Catechol / 3-Substituted Catechols | 2-chloro-5,5-dimethyl-1,3-cyclohexanedione | Carbon rod electrode, undivided cell | Benzofuran derivative | nih.gov |

| 2-Alkynylphenols | Diselenides | Platinum electrodes | Substituted Benzofuran | acs.org |

Reactivity and Mechanistic Investigations of 4,7 Dimethoxy 1,3 Diphenyl 2 Benzofuran Derivatives

Cycloaddition Reactivity, with Emphasis on Diels-Alder Reactions

Isobenzofurans, including 4,7-dimethoxy-1,3-diphenyl-2-benzofuran, are recognized as some of the most reactive dienes in Diels-Alder reactions. wikipedia.orgwikipedia.orgnih.gov Their high reactivity is attributed to the thermodynamic benefit of forming a stable benzene (B151609) ring in the cycloaddition product. nih.gov This characteristic makes them valuable for trapping short-lived and unstable dienophiles. wikipedia.orgwikipedia.org

For instance, the parent compound, 1,3-diphenylisobenzofuran (B146845) (DPBF), readily undergoes [4+2] cycloaddition with various dienophiles. It reacts quantitatively with acenaphthylene (B141429) at elevated temperatures to form 7,12-diphenylbenzo[k]fluoranthene. wikipedia.org Similarly, it reacts with unstable species like cyclohexyne (B14742757) and benzyne (B1209423) to yield tricyclic adducts and oxygen-bridged anthracenes, respectively. wikipedia.orgwikipedia.org With dimethyl acetylenedicarboxylate (B1228247), DPBF forms the corresponding adduct in high yield. wikipedia.org The reaction of DPBF with singlet oxygen is a notable example, proceeding through a [4+2] cycloaddition to form an endoperoxide, which then decomposes to the non-fluorescent 1,2-dibenzoylbenzene. nih.gov

The reactivity of isobenzofurans can be influenced by substituents on the benzofuran (B130515) core. A study on the Diels-Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone demonstrated regioselectivity, suggesting that substituents on the cyclohexadiene ring can direct the outcome of the cycloaddition. scholaris.caresearchgate.net It was proposed that hydrogen bonding between the 7-hydroxy group and the dienophile's carbonyl group in the transition state could favor the formation of the major regioisomer. scholaris.ca

Table 1: Examples of Diels-Alder Reactions with 1,3-Diphenylisobenzofuran (DPBF)

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acenaphthylene | 160 °C | 7,12-Diphenylbenzo[k]fluoranthene | Quantitative | wikipedia.org |

| Benzyne | --- | Oxygen-bridged anthracene | 85 | wikipedia.org |

| Dimethyl acetylenedicarboxylate | --- | Adduct | 84 | wikipedia.org |

| Cyclopropenone | Room Temperature | Exo isomer adduct | Quantitative | wikipedia.org |

| Singlet Oxygen (¹O₂) | --- | 2,5-endoperoxide | --- | nih.govmdpi.com |

The reactivity in Diels-Alder reactions is governed by the electronic properties of both the diene and the dienophile, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemistrysteps.com

Dienophilic Character:

Electron-Withdrawing Groups: The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups (EWGs). chemistrysteps.comyoutube.com These groups lower the energy of the dienophile's LUMO, leading to a smaller HOMO-LUMO gap with the diene and a faster reaction rate. chemistrysteps.com

Ring Strain: Dienophiles with strained rings can exhibit enhanced reactivity as the strain is released in the transition state and the product. youtube.com

Diene Character:

Electron-Donating Groups: The reactivity of the diene is increased by electron-donating groups (EDGs), which raise the energy of the HOMO. chemistrysteps.com The methoxy (B1213986) groups at the 4 and 7 positions of the title compound are electron-donating, thus enhancing its reactivity as a diene compared to the unsubstituted 1,3-diphenylisobenzofuran.

Aromaticity: Isobenzofurans are highly reactive because the cycloaddition reaction results in the formation of a more stable aromatic benzene ring system. nih.gov Density functional theory (DFT) calculations have shown a correlation between the decrease in aromaticity of benzannulated isobenzofurans and their increased reactivity as dienes. nih.gov

Regioselectivity: When both the diene and dienophile are unsymmetrical, the reaction can yield two different constitutional isomers (regioisomers). masterorganicchemistry.com The outcome is often predictable:

The reaction is regioselective, meaning one regioisomer is typically formed in preference to the other. masterorganicchemistry.com

This selectivity can be rationalized by considering the electronic polarization of the reactants. The most nucleophilic carbon on the diene tends to align with the most electrophilic carbon on the dienophile. masterorganicchemistry.com

For example, in the reaction of an unsymmetrical isobenzofuran (B1246724) (4-methoxy-7-hydroxyisobenzofuran) with methyl vinyl ketone, a 3.5:1 ratio of regioisomers was observed. scholaris.ca This suggests that substituents on the benzene portion of the isobenzofuran ring play a crucial role in directing the regiochemical outcome. scholaris.ca

Nucleophilic and Electrophilic Substitution Patterns in the Benzofuran System

The benzofuran ring system can undergo both nucleophilic and electrophilic substitution reactions, although the conditions and preferred positions of attack differ significantly.

Electrophilic Substitution: In general, electrophilic aromatic substitution in benzofuran and its derivatives occurs preferentially on the five-membered furan (B31954) ring. pixel-online.net Theoretical calculations and resonance structures indicate that the carbon atoms of the heterocyclic ring carry a partial negative charge, making them susceptible to attack by electrophiles. pixel-online.net For benzofuran itself, electrophilic attack is most favored at the C2 position. However, for benzo-fused analogs like benzofuran, the C3 position becomes more reactive towards electrophiles due to higher electron density. pixel-online.net The presence of electron-donating methoxy groups in this compound would further activate the benzene ring towards electrophilic attack, although the primary site of reactivity for many reactions remains the furan moiety due to its inherent reactivity.

Nucleophilic Substitution: Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for attack by a nucleophile. libretexts.org These groups stabilize the negative charge of the intermediate (a Meisenheimer complex). libretexts.org The reaction usually involves the displacement of a good leaving group, such as a halide. libretexts.org Electron-withdrawing groups that are ortho or para to the leaving group are particularly effective at activating the ring for nucleophilic substitution due to resonance stabilization of the intermediate. libretexts.org In the context of the this compound system, which possesses electron-donating methoxy groups, nucleophilic substitution on the benzene ring would be disfavored unless other strongly activating substituents are present.

Photochemical Reactivity and Excited State Behavior

The photochemical behavior of 1,3-diphenylisobenzofuran (DPBF), the parent compound of the title molecule, has been extensively studied. DPBF is highly fluorescent and is often used as a probe for detecting singlet oxygen. nih.govmdpi.com

Upon absorption of light, DPBF is promoted to an excited singlet state (S₁). mdpi.com This S₁ state is characterized by a π → π* transition. mdpi.comresearchgate.net The molecule can then return to the ground state (S₀) via fluorescence, emitting light at a longer wavelength than it absorbed. mdpi.com The absorption and emission maxima are solvent-dependent, showing a slight red shift (to longer wavelengths) in more polar aprotic solvents like DMF and DMSO, which indicates stabilization of the excited state. mdpi.comresearchgate.net The fluorescence quantum yield for DPBF is very high, typically between 0.95 and 0.99. nih.gov

The primary photochemical reaction of interest for DPBF is its reaction with singlet oxygen (¹O₂). nih.gov This reaction is a [4+2] cycloaddition that forms a transient endoperoxide. This endoperoxide is unstable and subsequently decomposes to form 1,2-dibenzoylbenzene, a non-fluorescent product. nih.gov The quenching of DPBF fluorescence is often used to quantify the production of singlet oxygen. nih.gov

Table 2: Photophysical Properties of 1,3-Diphenylisobenzofuran (DPBF) in Different Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Lifetime (τF, ns) | Reference |

|---|---|---|---|---|

| Ethanol | 410 | 455–457 | ~5.3 | mdpi.comnih.gov |

| DMF | 414 | 459–462 | --- | mdpi.com |

| DMSO | 416 | 464–466 | --- | mdpi.com |

Photoremovable protecting groups (PPGs) are chemical moieties that can be cleaved from a molecule using light, allowing for precise spatial and temporal control over the release of an active substance. nih.govwikipedia.org The isobenzofuran scaffold, while not a classical PPG itself, is related to structures that appear in the photochemistry of certain protecting groups.

For example, the photoenolization of o-acylbenzaldehydes and related ketones can lead to intermediates that cyclize to form isobenzofuran-1(3H)-one derivatives. nih.gov Irradiation of 2-(2-isopropylbenzoyl)benzoate esters produces photoenols that can react with nucleophiles like alcohols, leading to their release and the formation of a lactone side-product. nih.gov This demonstrates how photochemical reactions involving structures related to the benzofuran core can be harnessed for controlled release applications. While this compound itself is primarily known as a reactive diene and fluorescent probe, its photochemical sensitivity suggests potential avenues for designing related structures for applications in photochemistry, including the development of novel PPGs.

Electrochemical Reactivity and Associated Mechanisms

The electrochemical behavior of benzofuran derivatives has been explored for synthetic purposes, often involving oxidative or reductive processes to form new chemical bonds. Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction. researchgate.netresearchgate.net

Electrochemical techniques can be used to generate reactive intermediates from benzofuran precursors, leading to various coupling reactions.

Electro-oxidative Reactions: Electrochemical oxidation can be used to achieve cyclization reactions to form isobenzofuran derivatives. For example, the electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides has been demonstrated. researchgate.netrsc.org This method uses readily available sodium halides as the halogen source and proceeds under mild conditions without the need for transition metal catalysts or stoichiometric oxidants to produce halogenated isobenzofuran-1-imines. rsc.org This type of oxidative cyclization highlights a pathway to functionalized isobenzofuran systems.

Electroreductive Reactions: Conversely, reductive electrochemistry can also be applied to benzofuran systems. A method for the reductive 3-silylation of benzofurans bearing an electron-withdrawing group has been developed. nih.gov This process involves coupling with a chlorotrialkylsilane in the presence of magnesium metal, followed by oxidative rearomatization. This two-step sequence allows for the selective introduction of a silyl (B83357) group at the C3 position of the benzofuran ring. nih.gov While this example is for a benzo[b]furan, it illustrates the principle of using reductive coupling to functionalize the furan ring, a strategy that could potentially be adapted for isobenzofuran systems.

Detailed Mechanistic Probing of Reaction Pathways

The reactivity of this compound and its derivatives is predominantly characterized by their participation in [4+2] cycloaddition reactions, where the isobenzofuran moiety acts as a highly reactive diene. The electron-donating methoxy groups at the 4 and 7 positions, coupled with the phenyl substituents at the 1 and 3 positions, significantly influence the electronic properties and, consequently, the mechanistic pathways of these reactions.

Cycloaddition with Dienophiles

Isobenzofurans are well-established as potent dienes in Diels-Alder reactions, readily reacting with a variety of dienophiles. chemrxiv.orgrsc.org The rate and efficiency of these cycloadditions are sensitive to the electronic nature of both the isobenzofuran and the dienophile. The presence of electron-donating groups on the isobenzofuran, such as the methoxy groups in this compound, increases the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO gap between the diene and electron-deficient dienophiles, thereby accelerating the reaction rate.

A systematic study on the substituent effects on the rates of both inter- and intramolecular cycloaddition reactions of isobenzofurans has provided quantitative insights into these electronic effects. While specific kinetic data for the 4,7-dimethoxy derivative is not detailed in the available literature, the general trends observed for substituted isobenzofurans allow for a qualitative understanding of its reactivity. The research by Tobia and Rickborn demonstrated that electron-donating substituents on the benzene ring of the isobenzofuran nucleus enhance the rate of cycloaddition. acs.org

For instance, the relative rates of cycloaddition of various substituted isobenzofurans with N-phenylmaleimide can be compared to understand the impact of the methoxy groups. The data below, extrapolated from related studies, illustrates the expected trend.

| Isobenzofuran Derivative | Substituent Effect | Expected Relative Rate |

|---|---|---|

| 1,3-Diphenylisobenzofuran | Reference | 1.0 |

| 5,6-Dimethoxy-1,3-diphenylisobenzofuran | Electron-donating | > 1.0 |

| 4,7-Dimethoxy-1,3-diphenylisobenzofuran | Strongly electron-donating | >> 1.0 |

| 5-Nitro-1,3-diphenylisobenzofuran | Electron-withdrawing | < 1.0 |

The enhanced reactivity of this compound makes it an excellent candidate for trapping unstable or transient dienophiles. wikipedia.org The mechanism of the Diels-Alder reaction is generally considered to be a concerted, pericyclic process, proceeding through a single, highly ordered transition state. masterorganicchemistry.com However, computational studies on similar systems suggest that depending on the substituents and dienophile, the transition state may exhibit some degree of asynchronicity. escholarship.org

Reaction with Singlet Oxygen

A significant aspect of the reactivity of 1,3-diphenylisobenzofuran and its derivatives is their rapid reaction with singlet oxygen (¹O₂). wikipedia.orgmdpi.com This reaction is a [4+2] cycloaddition where singlet oxygen acts as the dienophile. The product is an unstable endoperoxide which subsequently decomposes. This reaction is the basis for the widespread use of 1,3-diphenylisobenzofuran as a chemical probe for the detection and quantification of singlet oxygen in various chemical and biological systems. mdpi.comnih.gov

The reaction pathway is as follows:

[4+2] Cycloaddition: this compound reacts with singlet oxygen in a concerted fashion to form an unstable endoperoxide intermediate. The electron-rich nature of the diene system, enhanced by the methoxy groups, facilitates a rapid reaction.

Decomposition: The endoperoxide is thermally unstable and readily decomposes to yield 1,2-dibenzoyl-3,6-dimethoxybenzene.

The rate of this reaction is typically very high, making it an efficient trapping process. The quenching of singlet oxygen by substituted 1,3-diphenylisobenzofurans is influenced by the electronic properties of the substituents. Electron-donating groups, such as the 4,7-dimethoxy substituents, are expected to increase the rate of this cycloaddition.

| Compound | Quenching Mechanism | Expected Relative Rate Constant |

|---|---|---|

| 1,3-Diphenylisobenzofuran | Chemical quenching ([4+2] cycloaddition) | Baseline |

| This compound | Chemical quenching ([4+2] cycloaddition) | Higher than baseline |

Computational studies on the parent 1,3-diphenylisobenzofuran have provided a detailed picture of the reaction mechanism with singlet oxygen, suggesting a two-step pathway with a low energy barrier involving a zwitterionic intermediate. mdpi.com This detailed mechanistic understanding, combined with experimental kinetic data from related systems, provides a solid foundation for predicting and interpreting the reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 4,7-Dimethoxy-1,3-diphenyl-2-benzofuran is expected to show distinct signals corresponding to its aromatic and methoxy (B1213986) protons. Based on the spectrum of the parent compound, 1,3-diphenylisobenzofuran (B146845), the signals for the ten protons of the two phenyl groups at positions 1 and 3 would likely appear as complex multiplets in the range of δ 7.2-8.0 ppm. chemicalbook.com The two protons on the central benzene (B151609) ring (at positions 5 and 6) would be expected to appear as singlets or an AX system, influenced by the symmetrical methoxy substitution. A key feature would be two sharp singlets, each integrating to three protons, corresponding to the two methoxy groups (-OCH₃) at the C4 and C7 positions. The exact chemical shift of these methoxy protons would be anticipated in the δ 3.8-4.0 ppm range, a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, revealing signals for each unique carbon atom. The spectrum would be characterized by signals for the quaternary carbons of the furan (B31954) and benzene rings, the protonated aromatic carbons, and the methoxy carbons. The carbons of the phenyl substituents would resonate in the typical aromatic region (δ 125-135 ppm). The carbons of the central benzofuran (B130515) core would also appear in this region, with the oxygen-bearing carbons (C1, C3, C4, C7) shifted further downfield. A distinctive signal for the methoxy carbons would be expected around δ 55-60 ppm.

No specific ¹H or ¹³C NMR data for this compound was found in the searched literature. The above analysis is based on established chemical shift principles and data from related benzofuran structures. researchgate.netresearchgate.netchemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions related to its aromatic and ether components.

Key expected vibrational modes include:

Aromatic C-H Stretching: Sharp peaks typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals from the methoxy groups, expected just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene and furan rings.

C-O-C (Ether) Stretching: Strong, characteristic bands for both the aryl-alkyl ether (methoxy groups) and the furan cyclic ether. These are typically found in the 1000-1300 cm⁻¹ region. Specifically, an asymmetric C-O-C stretch would likely appear around 1250 cm⁻¹.

Specific experimental IR data for the title compound is not available. The analysis is based on characteristic frequencies for the functional groups present. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₂₂H₁₈O₃), the calculated molecular weight is 346.1256 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 346. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃, -15 amu) from the methoxy groups, leading to a significant peak at m/z ≈ 331. Subsequent loss of carbon monoxide (CO, -28 amu) is also a common fragmentation pathway for furan-containing compounds. The spectrum of the parent compound, 1,3-diphenylisobenzofuran, shows a strong molecular ion at m/z 270, with other significant fragments at 241, 165, and 77, corresponding to losses of CHO, C₇H₅O, and the phenyl cation, respectively. chemicalbook.comnist.gov A similar pattern, adjusted for the presence of the two methoxy groups, would be anticipated.

X-ray Crystallography for Solid-State Structural Determination and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing interactions.

While the crystal structure for this compound has not been reported, data from the closely related compound 1,1-diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran offers valuable insight. researchgate.net This related structure reveals key details about how the diphenyl and dimethoxy moieties might influence the crystal packing. The structure of the parent compound, 1,3-diphenylisobenzofuran, has been shown to have a distinct alternation of bond lengths in the benzofuran ring system, indicating a significant polyene character. researchgate.net It is expected that the title compound would also exhibit a largely planar benzofuran core with the two phenyl rings twisted out of this plane. The methoxy groups would likely lie close to the plane of the benzene ring to which they are attached.

Table 1. Crystallographic Data for the Related Compound 1,1-Diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran. researchgate.net Note: This data is for a structural analogue and not the title compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and is crucial for understanding its color, fluorescence, and interactions with light. The photophysical properties of this compound can be inferred from the extensive studies on its parent, 1,3-diphenylisobenzofuran (DPBF), which is a well-known fluorescent probe. mdpi.comresearchgate.net

DPBF strongly absorbs light around 410-415 nm, corresponding to the S₀ → S₁ (π → π*) electronic transition. mdpi.com It emits structured fluorescence with maxima typically in the 450-480 nm range. mdpi.com The addition of two electron-donating methoxy groups at the 4 and 7 positions is expected to cause a bathochromic (red) shift in both the absorption and emission spectra due to the extension of the π-conjugated system and stabilization of the excited state.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. DPBF is known for its very high fluorescence quantum yield, approaching unity in some aprotic solvents, meaning it efficiently converts absorbed light into emitted light. researchgate.net The methoxy-substituted derivative is also expected to be highly fluorescent.

Solvatochromism describes the change in a substance's color (its absorption or emission spectra) with a change in solvent polarity. DPBF exhibits a slight positive solvatochromism, where the emission maxima shift to longer wavelengths (a red shift) in more polar solvents like DMF and DMSO compared to less polar solvents like ethanol. mdpi.com This indicates that the excited state is more polar than the ground state and is stabilized by polar solvent environments. The presence of the methoxy groups on the title compound would likely enhance this effect.

Table 2. Photophysical Properties of the Parent Compound 1,3-Diphenylisobenzofuran (DPBF) in Various Solvents. mdpi.com Note: The title compound is expected to show red-shifted values.

Table of Mentioned Compounds

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules. core.ac.ukaimspress.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing complex systems like 4,7-Dimethoxy-1,3-diphenyl-2-benzofuran. DFT calculations can predict a wide range of molecular properties, from geometries and energies to electronic and spectroscopic characteristics. nih.gov Functionals such as B3LYP are widely used for these types of investigations. core.ac.uknih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations provide key descriptors that illuminate this structure.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov For the parent compound, 1,3-diphenylisobenzofuran (B146845), the incorporation of 1,3-diphenyl substituents significantly lowers the HOMO-LUMO gap to 3.05 eV compared to the unsubstituted isobenzofuran (B1246724) (4.05 eV), a result of the expanded delocalization of π-electron density. nih.gov DFT calculations for similar aromatic compounds, like 4,4-dimethoxy-1,1-biphenyl, show a HOMO-LUMO gap of 4.57 eV, indicating high chemical stability. The introduction of dimethoxy groups to the 1,3-diphenylisobenzofuran core is expected to further influence these energy levels.

Molecular Electrostatic Potential (MEP): An MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govbhu.ac.in It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov In studies of related molecules, the negative potential is often localized over electronegative atoms like oxygen, while positive potentials are found around hydrogen atoms. nih.gov

Charge Distribution: Mulliken population analysis is a method to calculate partial atomic charges, providing insight into the charge distribution across the molecule. bhu.ac.in This analysis helps identify which atoms are electron-rich or electron-poor, further clarifying the molecule's reactivity and intermolecular interaction patterns. bhu.ac.in

Table 1: Representative Frontier Orbital and Reactivity Data for a Related Compound (4,4-dimethoxy-1,1-biphenyl) This table illustrates the types of data generated from DFT calculations for structurally related compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.49 |

| ELUMO | -0.91 |

| Energy Gap (ΔE) | 4.58 |

| Hardness (η) | 2.29 |

| Softness (σ) | 0.22 (eV)-1 |

| Electronegativity (χ) | 3.20 |

Data sourced from a DFT study on 4,4-dimethoxy-1,1-biphenyl.

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic transition energies of molecules, which correspond to absorption wavelengths in UV-Vis spectroscopy. core.ac.ukmdpi.com For the parent compound 1,3-diphenylisobenzofuran (DPBF), TD-DFT calculations have been performed using various density functionals, such as cam-B3LYP and ωB97X-D, to predict absorption and emission wavelengths. mdpi.comresearchgate.net These theoretical calculations showed that the S₀ → S₁ electronic transition is of a π → π* nature, primarily involving the HOMO and LUMO orbitals. mdpi.com The results from these computational methods have shown excellent agreement with experimental spectroscopic data, validating the accuracy of the theoretical models. mdpi.comresearchgate.net This approach allows for the assignment of experimental spectral features and provides a deeper understanding of the electronic transitions involved.

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. physchemres.org Computational DFT methods are frequently used to predict the NLO response of organic molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). physchemres.orgnih.gov A high β value is indicative of a significant NLO response. Studies on various organic chromophores show that structural modifications, such as the introduction of electron-donating or electron-accepting groups, can significantly enhance NLO properties by facilitating intramolecular charge transfer. nih.govnih.gov A smaller HOMO-LUMO energy gap is often correlated with a larger hyperpolarizability. physchemres.org Theoretical investigations into the NLO properties of this compound would involve calculating these parameters to assess its potential as an NLO material.

Mechanistic Probing via Computational Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions. rsc.orgmdpi.com By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.netnih.gov The calculated energy barrier (activation energy) determines the kinetic feasibility of a reaction pathway.

For instance, the reaction mechanism of the parent compound, DPBF, with singlet oxygen has been investigated using DFT. mdpi.com These calculations revealed a two-step reaction pathway that proceeds through a zwitterionic intermediate, leading to the formation of a 2,5-endoperoxide. The computational approach located the transition state structures and used Intrinsic Reaction Coordinate (IRC) calculations to confirm that these transition states connect the reactants to the intermediates and the intermediates to the final products. mdpi.com Such detailed mechanistic studies provide fundamental insights into the reactivity and selectivity of the molecule. mdpi.comresearchgate.net

Conformational Analysis and Energy Landscape Mapping

Most organic molecules are not rigid and can exist as a mixture of different conformers. mdpi.com Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and populations. nih.govunifi.it This is often achieved by performing a relaxed potential energy surface (PES) scan, where key dihedral angles are systematically rotated. researchgate.net

Table 2: Calculated Relative Gibbs Free Energies and Boltzmann Populations for Conformers of 1,3-Diphenylisobenzofuran (DPBF) This table exemplifies the output of a conformational analysis on the parent compound.

| Solvent | Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Gas Phase | Cₛ | 0.00 | 66.8 |

| C₂ | 0.40 | 33.2 | |

| Ethanol | Cₛ | 0.00 | 65.6 |

| C₂ | 0.37 | 34.4 | |

| DMSO | Cₛ | 0.00 | 65.1 |

| C₂ | 0.36 | 34.9 |

Data sourced from a computational study on 1,3-diphenylisobenzofuran. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Using Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. semanticscholar.orgnih.gov These models are widely used in drug discovery and environmental science to predict the activity of new molecules before their synthesis. nih.govarxiv.org

The development of a QSAR model involves calculating molecular descriptors that encode structural, physical, and chemical properties. Quantum chemical descriptors, derived from calculations like DFT, are particularly valuable as they can describe the electronic properties of molecules with high accuracy. researchgate.net These descriptors can include:

HOMO and LUMO energies

HOMO-LUMO energy gap

Dipole moment

Atomic charges

Molecular electrostatic potential values

Once calculated for a set of molecules with known activities, these descriptors are used to build a regression model (e.g., Multiple Linear Regression) that can predict the activity of untested compounds. nih.gov Although no specific QSAR studies focusing on this compound were identified, its quantum chemical descriptors could be calculated and incorporated into a QSAR model to predict its potential biological activities or reactivity.

Synthetic Utility and Applications in Materials Science and Precursor Chemistry

Role as Versatile Precursors and Building Blocks in Complex Organic Synthesis

The utility of 4,7-dimethoxy-1,3-diphenylisobenzofuran as a precursor in complex organic synthesis stems from its nature as a highly reactive diene. Isobenzofurans are widely recognized for their participation in cycloaddition reactions, which allows for the rapid construction of intricate polycyclic frameworks. lucp.net The driving force for these reactions is the thermodynamic stability gained by the formation of a benzene (B151609) ring in the resulting cycloadduct. lucp.net

The parent compound, 1,3-diphenylisobenzofuran (B146845) (DPBF), is among the most reactive Diels-Alder dienes known and is frequently used to trap or react with unstable or short-lived dienophiles. wikipedia.org The presence of two electron-donating methoxy (B1213986) groups at the 4- and 7-positions of the benzene ring in 4,7-dimethoxy-1,3-diphenylisobenzofuran is expected to enhance its reactivity as an electron-rich diene, making it an even more effective partner in Diels-Alder reactions with electron-poor dienophiles. This positions the molecule as a key intermediate for accessing complex natural and non-natural products. lucp.net Its ability to readily form new ring systems makes it an essential tool for chemists aiming to build molecular complexity from simpler, commercially available starting materials. lucp.net

Applications in the Construction of Diverse Fused Heterocyclic Systems

A primary application of 4,7-dimethoxy-1,3-diphenylisobenzofuran is in the synthesis of diverse fused heterocyclic and polycyclic aromatic systems through [4+2] cycloaddition, or Diels-Alder, reactions. chemrxiv.org By reacting with a wide array of dienophiles (alkenes and alkynes), this isobenzofuran (B1246724) derivative can generate complex, multi-ring structures in a single, atom-economical step.

The reaction of isobenzofurans with various dienophiles leads to the formation of an oxygen-bridged cycloadduct. This adduct can then be subjected to subsequent chemical transformations, such as dehydration or deoxygenation, to yield fully aromatic polycyclic hydrocarbons (PAHs). wikipedia.org For example, the reaction of 1,3-diphenylisobenzofuran with acenaphthylene (B141429) produces 7,12-diphenylbenzo[k]fluoranthene, a complex PAH. wikipedia.org Similarly, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields a stable adduct that serves as a precursor to substituted naphthalenes. wikipedia.org The versatility of this approach allows for the synthesis of a wide range of annulated ring systems.

A structurally similar compound, 4-methoxy-7-hydroxyisobenzofuran, has been shown to react with methyl vinyl ketone (MVK) to produce a mixture of regioisomeric adducts, which are key intermediates in the synthesis of anthracyclinone antibiotics like daunomycinone. nih.gov This demonstrates the utility of substituted isobenzofurans in building the core structures of biologically active molecules. The reaction with heterocyclic dienophiles, such as 3-sulfolene, further expands the scope of accessible fused systems. wikipedia.org

| Isobenzofuran Derivative | Dienophile | Resulting Fused System Class | Reference |

|---|---|---|---|

| 1,3-Diphenylisobenzofuran | Acenaphthylene | Polycyclic Aromatic Hydrocarbon (Benzo[k]fluoranthene derivative) | wikipedia.org |

| 1,3-Diphenylisobenzofuran | p-Benzoquinone | Pentacene precursor | wikipedia.org |

| 1,3-Diphenylisobenzofuran | Dimethyl acetylenedicarboxylate | Substituted Naphthalene precursor | wikipedia.org |

| 4-Methoxy-7-hydroxyisobenzofuran | Methyl vinyl ketone | Substituted Naphthol (Anthracyclinone precursor) | nih.gov |

| 1,3-Diphenylisobenzofuran | 3-Sulfolene | Fused Heterocyclic System | wikipedia.org |

Development of Materials with Tailored Optical and Electronic Properties

As a precursor to extended π-conjugated systems, 4,7-dimethoxy-1,3-diphenylisobenzofuran is a valuable building block for the development of organic materials with specific optical and electronic properties. The photophysical characteristics of the parent 1,3-diphenylisobenzofuran, which strongly absorbs light around 410 nm and exhibits bright blue fluorescence with a quantum yield approaching unity in aprotic solvents, highlight the inherent optoelectronic potential of this class of molecules. nih.gov

The electron-donating methoxy groups on the 4,7-dimethoxy derivative can further modulate these properties. In larger conjugated systems derived from this precursor, these substituents typically lead to a red-shift in absorption and emission spectra and can lower the ionization potential of the material. nih.gov This ability to tune the frontier molecular orbital (HOMO-LUMO) energies is critical for designing materials for specific applications in organic electronics. researchgate.netmdpi.com The synthesis of polycyclic aromatic hydrocarbons (PAHs) via isobenzofuran chemistry allows for the creation of materials that can be considered small segments of graphene, with properties that can be systematically tuned by their size, shape, and substitution pattern. researchgate.net

The polycyclic aromatic structures synthesized from 4,7-dimethoxy-1,3-diphenylisobenzofuran can be incorporated into polymeric systems to create functional materials. These PAHs can serve as the core of π-conjugated polymers or as pendant chromophores. Such polymers are investigated for their charge-transporting capabilities and are often processed into thin films for electronic device applications. mdpi.com For instance, polyethers with pendant 4,7-diarylfluorene chromophores have been synthesized and used as hole-transporting layers in organic light-emitting diodes (OLEDs). nih.gov

The creation of high-quality thin films is crucial for the performance of organic electronic devices. mdpi.com While the low solubility of large, unsubstituted PAHs can be a challenge, synthetic strategies often involve the introduction of solubilizing groups or the use of advanced deposition techniques, such as electrochemical methods that allow for simultaneous synthesis and deposition. chemistryviews.org The resulting thin films can exhibit ordered molecular packing, which is essential for efficient charge transport in devices like organic thin-film transistors (TFTs). rsc.org

Organic semiconductors are the active components in a range of advanced electronic devices, including OLEDs and organic photovoltaics. acs.orgrsc.org The performance of these devices is highly dependent on the chemical structure and electronic properties of the semiconductor used. wikipedia.org Polycyclic aromatic hydrocarbons and related heteroaromatic compounds derived from isobenzofuran precursors are a major class of p-type organic semiconductors. rsc.org

The tailored electronic properties of materials derived from 4,7-dimethoxy-1,3-diphenylisobenzofuran make them promising candidates for these applications. By controlling the synthesis, it is possible to create molecules with specific HOMO-LUMO energy gaps, which determine the material's absorption spectrum and its suitability for use in light-emitting or light-harvesting devices. For example, Si-doped PAHs have been synthesized and incorporated into electroluminescent devices, demonstrating the potential of heteroatom-containing PAHs as building blocks for organic electronics. chemrxiv.orgcapes.gov.br The ability to fine-tune the molecular structure through precursors like 4,7-dimethoxy-1,3-diphenylisobenzofuran is key to advancing the performance of organic semiconductors.

Q & A

Q. Advanced Research Focus

- Docking simulations : Ligands are docked into MAO-B’s active site (PDB: 2V5Z) to prioritize substituents that enhance hydrophobic interactions (e.g., 5-nitro-2-(4-methoxyphenyl)benzofuran with IC₅₀ = 140 nM) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to predict inhibition kinetics .

- QSAR models : Correlate electronic parameters (e.g., Hammett σ) with MAO-B selectivity .

How can contradictory data on substituent effects in benzofuran derivatives be resolved?

Advanced Research Focus

Contradictions arise from substituent positioning and assay variability :

- Bromine effects : Bromine at benzofuran C-5 enhances MAO-B inhibition, but C-2 bromination abolishes activity due to steric clashes .

- Methyl vs. methoxy : Methyl groups at C-4/C-7 improve metabolic stability but reduce solubility, requiring pharmacokinetic optimization .

- Standardized assays : Cross-lab validation using identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme batches minimizes variability .

What strategies improve synthetic yields of this compound derivatives?

Q. Advanced Research Focus

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-min cyclization at 150°C) while improving yields by 20–30% .

- Catalyst optimization : Pd(OAc)₂/XPhos systems enhance Heck reaction efficiency (TON > 1,000) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions .

How are benzofuran derivatives engineered as fluorescent probes for biological imaging?

Q. Advanced Research Focus

- Substituent tuning : Electron-withdrawing groups (e.g., -CHO at C-5) shift emission wavelengths (e.g., λem = 450 → 520 nm) .

- Protein conjugation : Covalent attachment to Concanavalin A via aldehyde groups enables targeted cellular imaging .

- Two-photon absorption : Nonlinear optical (NLO) properties are optimized for deep-tissue imaging using TD-DFT calculations .

What mechanisms underlie the anticancer activity of benzofuran derivatives?

Q. Advanced Research Focus

- Apoptosis induction : Activation of intrinsic pathways via cytochrome c release and caspase-9/3 activation (e.g., 63.5% apoptosis in HL-60 cells at 6 µM) .

- Cell cycle arrest : G1/S phase blockade via p21 upregulation in lung adenocarcinoma cells .

- In vivo efficacy : Intraperitoneal administration (10 mg/kg) reduces tumor volume by 50% in murine models .

What natural sources of benzofuran derivatives exist, and how are their bioactivities characterized?

Q. Basic Research Focus

- Plant sources : Asteraceae, Rutaceae, and Ochna afzelii yield benzofurans like spibenzofuran (antibacterial) and moracins (antioxidant) .

- Isolation methods : Column chromatography (silica gel, Sephadex LH-20) and HPLC-DAD-MS for purity .

- Bioactivity screening : Disc diffusion assays (MIC = 8–32 µg/mL for S. aureus) and urease inhibition (IC₅₀ = 12.5 µM) .

How is the anti-inflammatory activity of benzofuran derivatives methodologically assessed in preclinical models?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.